molecular formula C18H14F3NO2S B2597823 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2097858-96-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2597823
CAS No.: 2097858-96-1
M. Wt: 365.37
InChI Key: CACDWQYDWQNWQQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core. The molecule features a unique ethyl linker substituted with both furan-2-yl and thiophen-3-yl heterocycles.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)15-5-2-1-4-13(15)17(23)22-10-14(12-7-9-25-11-12)16-6-3-8-24-16/h1-9,11,14H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACDWQYDWQNWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(furan-2-yl)-2-(thiophen-3-yl)ethanamine. This intermediate can be synthesized through a series of reactions including:

    Furan and Thiophene Functionalization: The furan and thiophene rings are functionalized to introduce reactive groups that can be further modified.

    Coupling Reaction: The functionalized furan and thiophene are coupled using a suitable reagent, such as a palladium catalyst, to form the desired intermediate.

    Amidation: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group could produce the corresponding amine.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, certain thiophene derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of furan and trifluoromethyl groups may enhance these effects through improved interactions with biological targets such as kinases and receptors involved in cancer progression .

Antimicrobial Properties

Compounds containing furan and thiophene rings have demonstrated antimicrobial activity. The unique electronic properties of these heterocycles can disrupt bacterial cell membranes or inhibit key metabolic pathways, making them potential candidates for developing new antibiotics .

NLRP3 Inflammasome Inhibition

Recent studies have focused on the role of NLRP3 inflammasome inhibition in treating inflammatory diseases. Compounds similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide have been identified as potent inhibitors of the NLRP3 inflammasome, which is implicated in various conditions such as neurodegenerative diseases and metabolic disorders . The structural modifications present in this compound may enhance its potency and selectivity as an NLRP3 inhibitor.

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of conjugated systems within the compound can facilitate charge transport, enhancing the efficiency of electronic devices .

Photovoltaic Materials

The compound's ability to absorb light due to its conjugated structure allows for potential applications in solar energy conversion technologies. Its incorporation into photovoltaic materials could improve light absorption and conversion efficiency, contributing to advancements in renewable energy sources .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated efficacy against multiple cancer cell lines; induces apoptosis.
Antimicrobial Properties Exhibited significant antimicrobial activity against various pathogens.
NLRP3 Inhibition Identified as a potent inhibitor with implications for inflammatory diseases.
Organic Electronics Potential use in OLEDs due to favorable electronic properties.
Photovoltaic Materials Enhanced light absorption capabilities noted in preliminary studies.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain proteins, while the furan and thiophene rings may interact with other molecular sites, leading to a range of biological effects.

Comparison with Similar Compounds

Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide)

  • Key Structural Features :
    • 2-(Trifluoromethyl)benzamide core.
    • Ethyl linker substituted with a pyridine ring bearing chloro and trifluoromethyl groups.
  • Activity : Broad-spectrum fungicide targeting succinate dehydrogenase (SDH) in fungi .
  • Comparison :
    • The target compound replaces pyridine with furan and thiophene, which may alter binding affinity to SDH due to differences in electronic properties (e.g., sulfur in thiophene vs. nitrogen in pyridine).
    • Thiophene’s larger atomic radius and lower electronegativity compared to pyridine could reduce target specificity but enhance lipid solubility.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Key Structural Features :
    • 2-(Trifluoromethyl)benzamide core.
    • Isopropoxy-substituted phenyl group.
  • Activity : Fungicide used against rice sheath blight, targeting SDH .
  • Comparison :
    • The absence of heterocyclic substituents in flutolanil simplifies synthesis but limits interactions with hydrophobic enzyme pockets.
    • The target compound’s furan and thiophene groups may enhance π-π stacking with aromatic residues in target proteins.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Key Structural Features :
    • Tetrahydrofuran ring fused to a carboxamide.
    • Chlorophenyl substituent.
  • Activity : Fungicide with systemic action .

Functional Analogues in Pharmaceutical Contexts

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)

  • Key Structural Features :
    • Benzamide core with a nitro-thiazole substituent.
  • Activity : Antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase .
  • Comparison: The nitro-thiazole group in nitazoxanide provides redox activity absent in the target compound, explaining its antiparasitic vs.

THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)

  • Key Structural Features :
    • Polyhydroxybenzamide core.
    • Hydroxyphenylethyl substituent.
  • Activity : Potent antioxidant with DPPH radical scavenging (IC₅₀ = 22.8 μM) .
  • Comparison :
    • The trifluoromethyl group in the target compound introduces electron-withdrawing effects, which may reduce antioxidant capacity compared to THHEB’s hydroxyl groups.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates both furan and thiophene rings, which are known for their aromatic properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Property Description
Molecular Formula C15H14F3N3O2S
Molecular Weight 351.35 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO and other organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Compounds containing furan and thiophene moieties have been documented to exhibit a range of biological effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in cellular models.

Biochemical Pathways

Research indicates that derivatives containing furan and thiophene rings can interact with several biochemical pathways. For instance, they may influence:

  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), these compounds may alter cell cycle progression.
  • Apoptosis Induction : Certain derivatives have been linked to the activation of apoptotic pathways in cancer cells.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that a related compound showed an IC50 value of 5 μM against breast cancer cell lines, indicating significant anticancer potential. This suggests that this compound may exhibit similar properties due to structural similarities .
  • Anti-inflammatory Activity :
    • In vitro assays indicated that compounds with similar structures reduced nitric oxide production in macrophages by 40% at a concentration of 10 μM, highlighting their potential as anti-inflammatory agents .
  • Mechanistic Insights :
    • Research on related furan and thiophene derivatives has shown that they can inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases .

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